

10-Hydroxydecyl Butyrate: Technical Safety & Handling Guide

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Compound of Interest

Compound Name: 10-Hydroxydecyl butyrate

CAS No.: 80054-63-3

Cat. No.: B1598286

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Part 1: Molecular Identity & Physicochemical Profiling

The "Hidden" Hazard in Lipid Linkers

In drug delivery research, **10-Hydroxydecyl butyrate** represents a classic "Janus" molecule—an amphiphilic linker designed to bridge polar payloads with lipophilic membranes. While often synthesized as a metabolic probe or prodrug intermediate, its safety profile is frequently underestimated because it masks the properties of its hydrolysis products.

This guide moves beyond the standard SDS format to provide a mechanistic understanding of the molecule's behavior, treating it as a Novel Chemical Entity (NCE) where empirical data must be supplemented by rigorous read-across logic.

Chemical Identification

Property	Specification
Chemical Name	10-Hydroxydecyl butyrate
IUPAC Name	10-Hydroxydecyl butanoate
Molecular Formula	C ₁₄ H ₂₈ O ₃
Molecular Weight	244.37 g/mol
CAS Number	Not Listed (Treat as NCE); Analogous to 1,10-Decanediol (CAS 112-47-0)
Structure	HO-(CH ₂) ₁₀ -O-CO-CH ₂ -CH ₂ -CH ₃

Predicted Physicochemical Properties (QSAR & Read-Across)

Rationale: As a mono-ester of a symmetric diol (1,10-decanediol, MP: 71-74°C), the butyrate chain disrupts crystal lattice packing, likely lowering the melting point significantly compared to the parent diol.

Parameter	Value/Prediction	Implication for Handling
Physical State	Waxy Solid or Viscous Liquid	May require gentle heating for aliquoting; avoid overheating to prevent transesterification.
Melting Point	Est. 25°C – 40°C	"Semi-solid" at room temp; handling difficulty increases in cold labs.
LogP (Octanol/Water)	~3.8 (Predicted)	High Skin Permeability. Readily crosses dermal barriers.
Solubility	DMSO, Ethanol, DCM	Insoluble in water. Requires co-solvents for biological assays.

Part 2: Hazard Identification & Toxicology Strategy

The Hydrolysis Trap

The primary hazard of **10-Hydroxydecyl butyrate** is not the molecule itself, but its metabolic and environmental instability. Upon contact with esterases (in skin/blood) or strong acids/bases, it cleaves into two distinct hazard vectors.

Mechanism of Action:

- Vector A (The Irritant): 1,10-Decanediol. A mild skin/eye irritant that acts as a permeation enhancer.
- Vector B (The Stench/Corrosive): Butyric Acid. Possesses a potent, vomit-like odor and is corrosive to mucous membranes.

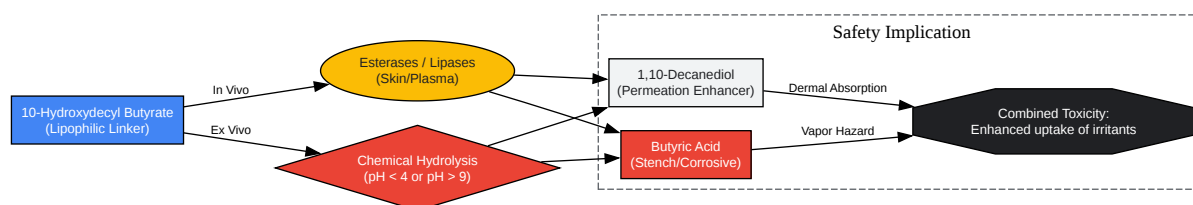
GHS Classification (Derived)

Based on functional group analysis and parent compound toxicology.

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation (if aerosolized).[1][2]
- Precautionary Principle: Treat as a potential sensitizer due to the permeation-enhancing nature of the decyl chain.

Visualization: Metabolic & Hydrolytic Fate

The following diagram illustrates the degradation pathways that dictate safety protocols.



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Caption: Figure 1. Dual degradation pathways releasing permeation enhancers and volatile irritants.

Part 3: Handling Protocols & Self-Validating Systems

Protocol: Self-Validating Purity Check (TLC/GC)

Why this matters: Commercial samples of mono-esters often disproportionate into di-esters and free diols upon storage. You must validate the material before use in biological assays.

Reagents:

- Mobile Phase: Hexane:Ethyl Acetate (7:3).
- Stain: Ceric Ammonium Molybdate (CAM) or Iodine vapor.

Procedure:

- Baseline: Spot pure 1,10-decanediol (Reference A) and the sample (Reference B).
- Elution: Run TLC plate.
- Visualization:
 - 1,10-Decanediol:[3][4][5] Rf ~0.1 (Polar, sticks to baseline).

- **10-Hydroxydecyl butyrate**: Rf ~0.4 (Target).
- Diester impurity: Rf ~0.8 (Non-polar, runs high).
- Validation Rule: If the diol spot (Rf 0.1) intensity is >5% of the main spot, the sample has hydrolyzed. Do not use for Ki/IC50 determination. Recrystallize or purify via flash chromatography.

Protocol: Odor Containment & Spill Response

Why this matters: Even trace hydrolysis releases butyric acid, which has an odor threshold of 0.00019 ppm. A minor spill can evacuate a lab.

The "Quench & Contain" Workflow:

- Isolation: If a spill occurs, do not wipe with water (accelerates hydrolysis).
- Neutralization: Cover spill with a slurry of Sodium Bicarbonate (NaHCO_3) and absorbent clay (vermiculite).
 - Chemistry: Converts volatile Butyric acid
Non-volatile Sodium butyrate (odorless).
- Disposal: Scoop into a sealed bag. Wipe surface with 1M NaOH (to ensure full deprotonation of residuals), followed by Ethanol.

Part 4: Emergency Response & Storage

Storage Stability

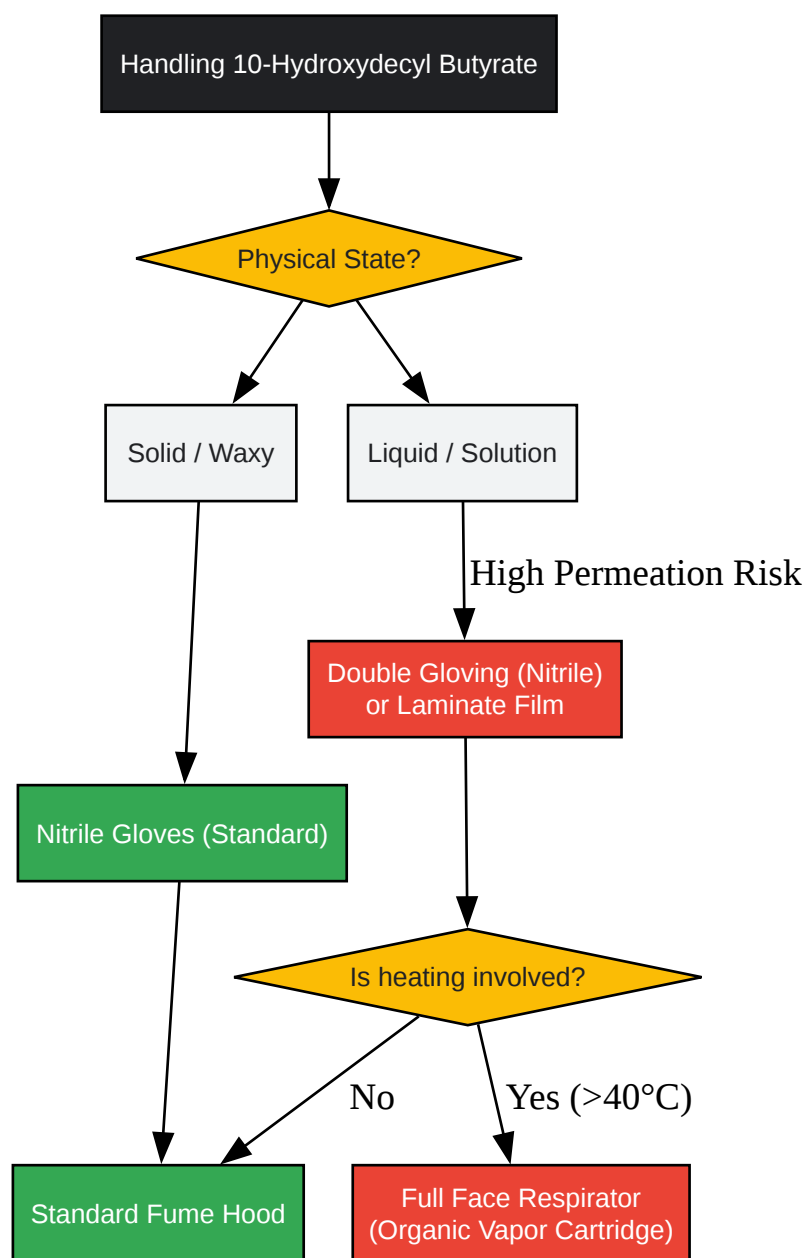
- Temperature: -20°C (Long term). Room temp (Short term, < 1 week).
- Atmosphere: Store under Argon/Nitrogen.
- Container: Glass or Teflon. Avoid Polystyrene (esters can craze/dissolve certain plastics).

First Aid Measures

- Eye Contact: Flush immediately for 15 minutes.[2][6] Note: The lipophilic nature means water alone may not flush it efficiently. Use an isotonic saline wash if available.
- Skin Contact: Wash with soap and water immediately.[6] Do not use ethanol or solvents (increases transdermal absorption of the diol).
- Inhalation: Remove to fresh air. If a "rancid butter" smell is detected, assume butyric acid exposure and monitor for laryngeal edema.

Decision Logic for PPE Selection

The following decision tree guides the selection of gloves and respiratory protection based on the state of the material.



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Caption: Figure 2. PPE Decision Tree based on physical state and thermal processing risks.

References

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